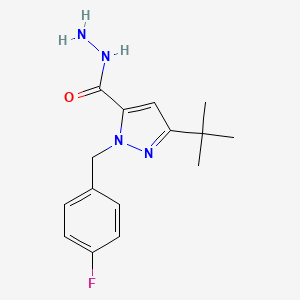

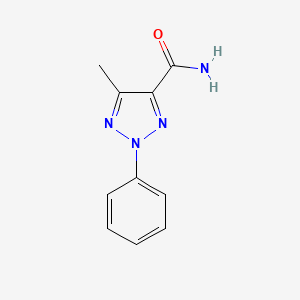

4-(4-tert-Butylphenyl)-1H-pyrazol-3-amine

Übersicht

Beschreibung

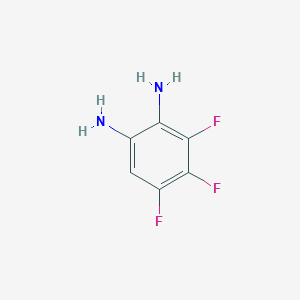

The compound “4-(4-tert-Butylphenyl)-1H-pyrazol-3-amine” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms. The “4-tert-Butylphenyl” indicates a phenyl ring (a six-membered aromatic ring of carbon atoms) with a tert-butyl group (a carbon atom attached to three methyl groups) attached at the 4-position .

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Characterization

4-(4-tert-Butylphenyl)-1H-pyrazol-3-amine and its derivatives have been synthesized and characterized, revealing insights into their molecular structures and potential applications. For instance, Ö. Tamer et al. (2016) synthesized a derivative, 4-(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine (BPTBMPA), and performed structural characterization using X-ray diffraction, FT-IR, UV-Vis, and NMR spectroscopies, supported by density functional theory calculations. The study highlighted the molecule's stable structure, intramolecular charge transfer properties, and considerable nonlinear optical properties, suggesting potential applications in materials science (Tamer et al., 2016).

Reactivity Studies

Research has also focused on the reactivity of pyrazole derivatives. L. Mironovich and D. Shcherbinin (2014) explored the reactivity of a related compound, 7-amino-3-tert-butyl-8-(2H-tetrazol-5-yl)pyrazolo-[5,1-c][1,2,4]triazin-4(6H)-one, under various conditions, leading to the formation of different products. This study contributes to understanding the chemical behavior of pyrazole derivatives, which could be relevant for developing new chemical reactions or materials (Mironovich & Shcherbinin, 2014).

Green Chemistry Approaches

A green chemistry approach to protecting secondary amines in pyrazole derivatives was investigated to facilitate the synthesis of anticancer compounds. The study by an unnamed author in 2020 employed di-tert-butyl dicarbonate (Boc) as a protecting agent in a solvent-free environment, highlighting the importance of environmentally friendly methods in synthetic chemistry. This research may inform the development of sustainable synthetic strategies for pharmaceutical compounds (Author, 2020).

Antimicrobial Applications

K. Pandya et al. (2022) developed a synthesis protocol for pyrazole and 2°-amine hybrid conjugates, demonstrating their potential as antimicrobial agents. This research not only contributes to the field of medicinal chemistry by providing new compounds for further evaluation but also highlights the versatility of pyrazole derivatives in developing therapeutic agents (Pandya, Battula, & Patel, 2022).

Synthetic Methodologies

The development of synthetic methodologies for amines using pyrazole derivatives has been a significant area of research. J. Ellman et al. (2002) described the use of N-tert-Butanesulfinyl imines as intermediates for the asymmetric synthesis of amines, demonstrating the utility of pyrazole derivatives in synthesizing a wide range of enantioenriched amines, which are crucial in pharmaceutical chemistry (Ellman, Owens, & Tang, 2002).

Wirkmechanismus

Target of Action

It is structurally similar to 4-tert-butylphenol , which is known to be used in the production of epoxy resins and polycarbonate resins .

Mode of Action

4-tert-butylphenol, a structurally similar compound, is known to control molecular weight by limiting chain growth in polymer science . It is monofunctional and acts as a chain stopper or endcapper .

Biochemical Pathways

A structurally similar compound, 4-tert-butylphenol, is known to be involved in the synthesis of tetracycline derivatives .

Result of Action

4-tert-butylphenol, a structurally similar compound, is known to react with mushroom tyrosinase to afford 4-t-butyl-o-benzoquinone .

Eigenschaften

IUPAC Name |

4-(4-tert-butylphenyl)-1H-pyrazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3/c1-13(2,3)10-6-4-9(5-7-10)11-8-15-16-12(11)14/h4-8H,1-3H3,(H3,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SELQUBRQCXVHRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=C(NN=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80388131 | |

| Record name | 4-(4-tert-Butylphenyl)-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80388131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1015845-73-4 | |

| Record name | 4-(4-tert-Butylphenyl)-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80388131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}acrylic acid](/img/structure/B1597757.png)

![2-[2-(4-Chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]acetic acid](/img/structure/B1597758.png)

![[1-(1H-Indol-3-yl)-2-pyrrolidin-1-yl-ethyl]-methyl-amine](/img/structure/B1597762.png)